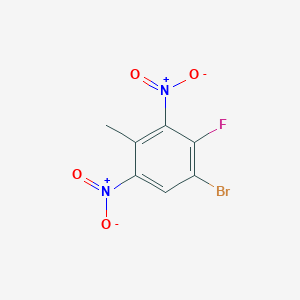

4-Bromo-2,6-dinitro-3-fluorotoluene

Description

Contextualization of 4-Bromo-2,6-dinitro-3-fluorotoluene within Polyhalogenated and Polynitrated Aromatic Systems

4-Bromo-2,6-dinitro-3-fluorotoluene is a member of two significant subsets of aromatic compounds: polyhalogenated and polynitrated systems. Polyhalogenated aromatic hydrocarbons are organic compounds that contain multiple halogen atoms. mdpi.com These compounds are often studied for their unique electronic properties and their utility in synthesis. science.gov The presence of both a bromine and a fluorine atom on the toluene (B28343) ring places 4-Bromo-2,6-dinitro-3-fluorotoluene within this class.

Simultaneously, this compound is a polynitrated aromatic. Polynitrated aromatic compounds, which possess more than one nitro group, are known for their electron-deficient nature, a result of the strong electron-withdrawing capabilities of the nitro groups. nih.govscribd.com This characteristic is pivotal in determining the compound's reactivity, particularly in nucleophilic aromatic substitution reactions. The two nitro groups in 4-Bromo-2,6-dinitro-3-fluorotoluene significantly influence its chemical behavior.

Significance of Multifunctionalized Aromatic Compounds in Advanced Organic Synthesis

Multifunctionalized aromatic compounds are molecules that possess several different functional groups. acs.org Their significance in advanced organic synthesis is immense, as they serve as versatile platforms for constructing complex molecular structures. openaccessjournals.comnumberanalytics.com The ability to selectively react one functional group while leaving others intact is a key strategy in the multi-step synthesis of intricate target molecules like pharmaceuticals and natural products. rsc.org

Compounds like 4-Bromo-2,6-dinitro-3-fluorotoluene, which contains bromo, fluoro, and nitro functional groups in addition to the methyl group on the aromatic ring, exemplify this principle. Each functional group offers a potential site for chemical modification, allowing chemists to introduce new molecular fragments or alter the electronic properties of the molecule in a controlled manner. innospk.com For instance, the bromine atom can participate in cross-coupling reactions, a powerful tool for forming new carbon-carbon bonds. numberanalytics.com The nitro groups can be reduced to form amino groups, which are precursors to a wide variety of other functionalities. This multifunctionality makes such compounds highly valuable as intermediates in the synthesis of novel and complex chemical entities. innospk.com

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2-fluoro-4-methyl-3,5-dinitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrFN2O4/c1-3-5(10(12)13)2-4(8)6(9)7(3)11(14)15/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJBAUHXXUDSQSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1[N+](=O)[O-])Br)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrFN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry of 4 Bromo 2,6 Dinitro 3 Fluorotoluene

Strategies for the Directed Synthesis of Halogenated and Nitrated Toluene (B28343) Scaffolds

The construction of halogenated and nitrated toluene frameworks is a cornerstone of synthetic organic chemistry, providing access to a wide array of valuable intermediates and final products. The specific placement of halogen and nitro groups on the toluene ring is achieved through a careful selection of synthetic routes and reaction conditions, which take into account the electronic and steric influences of the substituents at each step.

Electrophilic Aromatic Halogenation Approaches for Toluenes

Electrophilic aromatic halogenation is a fundamental process for introducing halogen atoms onto an aromatic ring. wikipedia.org The reactivity of the aromatic system and the nature of the halogenating agent are key factors in determining the outcome of the reaction.

The introduction of a bromine atom to a substituted toluene derivative is governed by the directing effects of the existing substituents. The methyl group of toluene is an activating group and directs incoming electrophiles to the ortho and para positions. slideserve.comresearchgate.net However, the presence of other substituents can significantly alter this preference. For instance, the bromination of toluene can be achieved using bromine in the presence of a Lewis acid catalyst, such as ferric bromide (FeBr₃), which polarizes the Br-Br bond and generates a more potent electrophile. slideserve.com

Alternative and often more regioselective methods have been developed. For example, a mixture of sodium bromide (NaBr) and sodium bromate (B103136) (NaBrO₃) in an acidic aqueous medium provides a practical and efficient means for the regioselective bromination of toluene derivatives under ambient conditions. rsc.orgresearchgate.net This method offers a safer alternative to using liquid bromine directly. rsc.orgresearchgate.net Furthermore, two-phase electrolysis has been shown to be a highly regioselective method for the bromination of toluene and its derivatives, yielding predominantly the ortho-brominated products. cecri.res.in

A common precursor for the synthesis of 4-bromo-3-fluorotoluene (B33196) is 3-fluorotoluene (B1676563). The bromination of 3-fluorotoluene can be carried out using liquid bromine in the presence of iron powder and a solvent like dichloroethane. guidechem.com Another route involves the Sandmeyer reaction of 4-amino-3-fluorotoluene hydrobromide. guidechem.com

The direct fluorination of aromatic compounds with elemental fluorine is often too reactive and non-selective. wikipedia.org Therefore, specialized reagents and methods have been developed for targeted fluorination. These can be broadly categorized into electrophilic and nucleophilic fluorination methods. numberanalytics.com

Electrophilic fluorinating agents, such as Selectfluor (F-TEDA-BF₄) and N-fluorobenzenesulfonimide (NFSI), are used to introduce fluorine to electron-rich aromatic rings. numberanalytics.com For less reactive or electron-deficient systems, nucleophilic aromatic substitution (SNAr) reactions are often employed. This typically involves the displacement of a good leaving group, such as a nitro or chloro group, by a fluoride (B91410) ion source like potassium fluoride (KF) or cesium fluoride (CsF). numberanalytics.comrsc.org

Recent advancements have focused on developing milder and more selective fluorination methods. Transition metal-catalyzed fluorination, using catalysts based on palladium or copper, has emerged as a powerful tool. numberanalytics.com Other innovative approaches include photocatalytic fluorination, which utilizes light to initiate the reaction, and electrochemical fluorination. numberanalytics.com The Sandmeyer reaction, a well-established method for introducing a variety of substituents onto an aromatic ring via a diazonium salt, has also been adapted for fluorination. acs.org Furthermore, manganese-catalyzed decarboxylative fluorination offers a targeted approach for replacing carboxylic acid groups with fluorine. nih.gov

Nitration Reactions in Halogenated Toluene Frameworks

The introduction of nitro groups onto a halogenated toluene framework is a critical step in the synthesis of many energetic materials and pharmaceutical intermediates. The regiochemistry of nitration is highly dependent on the nature and position of the existing halogen substituents and the reaction conditions.

The nitration of toluene itself typically yields a mixture of ortho- and para-nitrotoluene, with a small amount of the meta isomer. nih.govcerritos.edu The ratio of these isomers can be influenced by the nitrating agent and the reaction conditions. nih.gov For instance, nitration with a mixture of nitric acid and sulfuric acid is a common method. cerritos.edualfa-chemistry.com The reaction proceeds through the formation of the highly electrophilic nitronium ion (NO₂⁺). cerritos.edu

The regiochemistry of nitration is significantly influenced by the solvent and the specific nitrating agent used. nih.govnih.gov For example, nitration of toluene with nitric acid in dichloromethane (B109758) has been studied, and the product distribution is sensitive to temperature. icm.edu.pl The use of acetyl nitrate (B79036) in the presence of catalysts like montmorillonite (B579905) K-10 has also been explored. icm.edu.pl High-throughput experimentation and machine learning are now being used to systematically study and predict the outcomes of nitration reactions on various aromatic and heteroaromatic systems. rsc.orgchemrxiv.orgchemrxiv.org

Introducing multiple nitro groups onto an already nitrated and halogenated toluene ring becomes progressively more difficult due to the strong deactivating effect of the nitro groups. Highly electron-deficient arenes require more forcing reaction conditions to achieve further nitration.

The synthesis of di- and trinitrotoluenes often requires heating the substrate with a mixture of nitric and sulfuric acid. cerritos.edu For example, the dinitration of 4-bromo-2-nitrophenol (B183274) can be achieved using fuming nitric acid in dichloromethane. chemicalbook.com The nitration of electron-poor heteroarenes has been highlighted as a particularly challenging area in synthetic chemistry. rsc.orgchemrxiv.orgchemrxiv.org Research into novel nitrating systems and catalysts is ongoing to improve the efficiency and selectivity of these transformations. For instance, transition metal-catalyzed nitration reactions, often utilizing palladium or copper, offer alternative pathways that may be more compatible with electron-poor substrates. rsc.org

Data Tables

Table 1: Regioselective Bromination of Toluene Derivatives

| Starting Material | Brominating Agent | Catalyst/Conditions | Major Product(s) | Reference(s) |

| Toluene | Br₂ | FeBr₃ | o-Bromotoluene, p-Bromotoluene | slideserve.com |

| Toluene | NaBr/NaBrO₃ | Acidic aqueous medium | o-Bromotoluene | rsc.orgresearchgate.net |

| Toluene | Two-phase electrolysis | Pt electrodes, CHCl₃/H₂O | o-Bromotoluene | cecri.res.in |

| 3-Fluorotoluene | Br₂ | Fe powder, Dichloroethane | 4-Bromo-3-fluorotoluene | guidechem.com |

| 4-Amino-3-fluorotoluene | NaNO₂/HBr, then CuBr | Sandmeyer reaction | 4-Bromo-3-fluorotoluene | guidechem.com |

Table 2: Nitration of Toluene and its Derivatives

| Starting Material | Nitrating Agent | Conditions | Major Product(s) | Reference(s) |

| Toluene | HNO₃/H₂SO₄ | - | o-Nitrotoluene, p-Nitrotoluene | cerritos.edualfa-chemistry.com |

| Toluene | HNO₃ | Dichloromethane | o-Nitrotoluene, p-Nitrotoluene | icm.edu.pl |

| Toluene | Acetyl nitrate | Montmorillonite K-10 | o-Nitrotoluene, p-Nitrotoluene | icm.edu.pl |

| 4-Bromo-2-nitrophenol | Fuming HNO₃ | Dichloromethane | 4-Bromo-2,6-dinitrophenol | chemicalbook.com |

Sequential Functionalization for the Introduction of Multiple Substituents

The synthesis of a highly substituted aromatic compound like 4-bromo-2,6-dinitro-3-fluorotoluene is a multi-step process that hinges on the careful and strategic introduction of each functional group. The order of these reactions is critical, as the existing substituents on the benzene (B151609) ring dictate the position of subsequent additions through their electronic directing effects. masterorganicchemistry.comchemistrysteps.com

A plausible synthetic route starts with a commercially available precursor, such as 3-fluorotoluene . The synthetic challenge lies in introducing two nitro groups and one bromine atom at specific positions on this starting material.

Step 1: Dinitration of 3-Fluorotoluene

The first logical step is the dinitration of 3-fluorotoluene. In electrophilic aromatic substitution, both the methyl (-CH₃) group and the fluorine (-F) atom are ortho, para-directors. However, the methyl group is an activating substituent, while fluorine is a deactivating one. The directing effects combine to guide the incoming nitro groups. The first nitration would likely occur at the positions most activated by the methyl group and not sterically hindered, primarily para to the methyl group (position 6) and ortho (position 2). A second nitration under more forcing conditions would then add another nitro group. The most probable product of dinitration would be 3-fluoro-2,6-dinitrotoluene . The nitration is typically achieved using a mixture of concentrated nitric acid and sulfuric acid. nih.govmsu.edu

Step 2: Bromination of 3-fluoro-2,6-dinitrotoluene

With the two nitro groups and the fluorine atom in place, the final step is the introduction of the bromine atom. The two nitro groups are powerful deactivating, meta-directing groups. The fluorine atom remains an ortho, para-director, although its influence is diminished on the now strongly deactivated ring. The directing effects of the two nitro groups will overwhelmingly control the position of the incoming bromine electrophile, directing it to the position meta to both, which is position 4. Therefore, the bromination of 3-fluoro-2,6-dinitrotoluene would yield the final product, 4-bromo-2,6-dinitro-3-fluorotoluene . This reaction often requires a Lewis acid catalyst, such as FeBr₃, to polarize the bromine molecule for the electrophilic attack on the deactivated ring. mt.comrsc.org

The importance of the reaction sequence cannot be overstated. For example, attempting to brominate 3-fluorotoluene first would lead to a mixture of isomers, primarily 4-bromo-3-fluorotoluene and 2-bromo-5-fluorotoluene, complicating the subsequent nitration steps and leading to a complex mixture of final products that would be difficult to separate. masterorganicchemistry.comguidechem.com

Green Chemistry Principles and Sustainable Approaches in Halogenated Nitroaromatic Synthesis

The traditional synthesis of halogenated nitroaromatics often involves harsh conditions and the generation of significant hazardous waste, such as spent mixed acids and organohalogen by-products. researchgate.netrsc.org In response, green chemistry principles are being applied to develop more sustainable synthetic routes. taylorfrancis.com

Environmentally Benign Halogenation Methods utilizing Oxidants and Halide Sources

Conventional bromination often uses elemental bromine (Br₂) and a Lewis acid catalyst, which poses safety and environmental risks. Greener alternatives focus on generating the electrophilic halogen species ("Br⁺") in situ from less hazardous sources. cdnsciencepub.com

One prominent green method involves the use of an oxidant, such as hydrogen peroxide (H₂O₂), in combination with a halide source like ammonium (B1175870) bromide or hydrobromic acid. cdnsciencepub.comnih.gov This system avoids the use of elemental bromine and can often be performed in more environmentally friendly solvents like acetic acid. cdnsciencepub.com The key advantage is that the primary by-product is water, which aligns with the principles of atom economy and waste reduction.

Key Features of Green Halogenation Methods

| Feature | Traditional Method (e.g., Br₂/FeBr₃) | Green Method (e.g., H₂O₂/HBr) |

|---|---|---|

| Halogen Source | Elemental Bromine (Br₂) | Halide Salts (e.g., NH₄Br, HBr) |

| Oxidant | Not applicable (Lewis Acid catalyst) | Hydrogen Peroxide (H₂O₂) |

| By-products | Catalyst waste, HBr | Water |

| Safety Profile | High; involves corrosive and toxic Br₂ | Improved; avoids handling Br₂ |

These methods have proven effective for activated aromatic rings and heterocycles, though their application to strongly deactivated substrates, such as dinitrotoluene derivatives, may require more vigorous conditions or specialized catalysts. cdnsciencepub.com

Solvent Selection and Catalytic Systems for Reduced Environmental Impact

The choice of solvents and catalysts is paramount in reducing the environmental footprint of chemical syntheses.

Solvent Selection: Traditional nitrations use excess sulfuric acid as both a catalyst and a solvent, leading to large volumes of acidic waste. acs.org Green chemistry seeks to replace such hazardous solvents. Ionic liquids, such as ethylammonium (B1618946) nitrate (EAN), have been explored as alternative solvents and catalysts for nitration, sometimes eliminating the need for strong acids. organic-chemistry.org In some cases, reactions can be run under solvent-free conditions, further minimizing waste. researchgate.netgoogle.com Water is also being investigated as a solvent, particularly in biocatalytic processes. nih.gov

Catalytic Systems: There is a significant drive to replace traditional catalysts with more sustainable options.

Biocatalysis: Enzymes like horseradish peroxidase and engineered cytochrome P450s can catalyze nitration reactions under mild conditions (ambient temperature and neutral pH) with high selectivity. nih.govtechnologypublisher.com This approach can significantly reduce the formation of unwanted isomers and by-products. technologypublisher.com

Solid Acid Catalysts: Zeolites and metal-modified montmorillonite clays (B1170129) are being used as recyclable solid acid catalysts for nitration, replacing corrosive liquid acids like sulfuric acid. rsc.orgorganic-chemistry.org

Metal Complex Catalysts: Well-defined iron complexes have been developed that can catalyze the reduction of nitro groups under mild conditions, which is relevant for the synthesis of aromatic amines from nitroaromatic precursors. acs.org For halogenations, catalysts such as Fe₂O₃ supported on a zeolite have been shown to be effective and recyclable. rsc.org

Minimization of By-products and Waste Streams in Complex Aromatic Syntheses

A major goal of green chemistry is to design reactions with high selectivity to minimize the formation of by-products, which constitute a significant portion of chemical waste. rsc.org

In the synthesis of polysubstituted aromatics, the primary source of by-products is often a lack of regioselectivity, leading to the formation of multiple isomers that must be separated and disposed of. msu.edu The use of highly selective catalytic systems, such as the biocatalysts mentioned above, is a key strategy for addressing this issue. technologypublisher.com By precisely controlling the position of functionalization, these catalysts can lead to higher yields of the desired product and drastically reduce separation efforts and waste.

Another critical area is the reduction of waste from reagents. The classic acid-mixture nitration is notoriously wasteful. acs.org Developing processes that use alternative nitrating agents, such as dinitro-5,5-dimethylhydantoin (DNDMH) or systems that generate the nitronium ion catalytically, can reduce the reliance on stoichiometric amounts of strong acids. organic-chemistry.org Furthermore, integrating the capture and utilization of waste gases like nitrogen dioxide (NO₂) as a feedstock for nitration reactions represents a promising "waste-to-chemical" approach, potentially lowering the carbon footprint of nitro compound production. acs.org

Ultimately, minimizing waste involves a holistic approach that considers the entire process, from the choice of starting materials and reagents to the catalytic system and reaction conditions, all aimed at maximizing efficiency and reducing environmental impact. acsgcipr.orgfrontiersin.org

Computational and Theoretical Chemistry Studies of 4 Bromo 2,6 Dinitro 3 Fluorotoluene

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic properties of molecules. mdpi.com This method allows for the accurate calculation of molecular geometries, energies, and other electronic characteristics by modeling the electron density. researchgate.netmanchester.ac.uk For substituted toluene (B28343) derivatives, DFT is instrumental in dissecting the complex interplay of various functional groups on the aromatic ring, providing a detailed picture of its structure and potential reactivity.

Bond Dissociation Enthalpy (BDE) is a critical measure of bond strength, and its prediction is vital for understanding thermal stability and initial decomposition pathways, particularly for energetic materials. DFT calculations are frequently used to compute BDEs for various bonds within a molecule. In substituted nitrotoluenes, the C-NO2 bond is often the weakest and its cleavage is a key step in decomposition. researchgate.net

The presence of multiple electron-withdrawing substituents, such as the two nitro groups, a bromine atom, and a fluorine atom on the toluene ring, significantly influences the BDEs. These groups alter the electron distribution within the molecule, affecting the strength of covalent bonds. For instance, studies on various nitroaromatic compounds show that the C-NO2 BDE typically ranges from approximately 55 to 70 kcal/mol. researchgate.net DFT calculations can precisely quantify how the specific substitution pattern in 4-bromo-2,6-dinitro-3-fluorotoluene modifies the strength of the C-NO2, C-Br, C-F, and C-CH3 bonds compared to simpler toluene derivatives.

Table 1: Representative Bond Dissociation Enthalpies (BDEs) for Bonds in Related Toluene and Nitroaromatic Compounds

| Compound | Bond | BDE (kJ/mol) | BDE (kcal/mol) | Method |

|---|---|---|---|---|

| Toluene | C6H5-CH3 | 391.0 | 93.4 | DFT mdpi.com |

| Nitrobenzene (B124822) | C6H5-NO2 | 314.5 | 75.1 | Experimental researchgate.net |

| o-Nitrotoluene | C-NO2 | - | 75.2 | CCSD(T)/CBS researchgate.net |

| m-Nitrotoluene | C-NO2 | - | 75.9 | CCSD(T)/CBS researchgate.net |

| p-Nitrotoluene | C-NO2 | - | 78.2 | CCSD(T)/CBS researchgate.net |

The reactivity of an aromatic ring is profoundly influenced by its substituents. lumenlearning.comlibretexts.org Substituents are broadly classified as either electron-donating (activating) or electron-withdrawing (deactivating) toward electrophilic aromatic substitution. lumenlearning.com

In 4-bromo-2,6-dinitro-3-fluorotoluene, the substituents have competing and additive effects:

Nitro Groups (-NO2): These are powerful electron-withdrawing groups due to both a strong negative inductive effect (-I) and a strong negative resonance effect (-M). libretexts.org They strongly deactivate the ring towards electrophilic attack and significantly increase its electrophilicity, making it susceptible to nucleophilic aromatic substitution. lumenlearning.com

Methyl Group (-CH3): The methyl group is a weak electron-donating group through an inductive (+I) and hyperconjugation effect, thus activating the ring slightly compared to benzene (B151609). lumenlearning.com

The combined influence of two potent nitro groups and two halogens overwhelmingly depletes the aromatic ring of electron density. This makes the ring in 4-bromo-2,6-dinitro-3-fluorotoluene highly electrophilic and exceptionally unreactive toward electrophiles, while simultaneously activating it for attack by nucleophiles.

For a highly electron-deficient molecule like 4-bromo-2,6-dinitro-3-fluorotoluene, nucleophilic aromatic substitution (SNAr) is a probable reaction pathway. DFT calculations can model the steps of this reaction:

Nucleophilic Attack: A nucleophile attacks the electron-poor aromatic ring, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.

Intermediate Stabilization: The stability of this intermediate is crucial. The strong electron-withdrawing nitro groups are particularly effective at stabilizing the negative charge through resonance.

Leaving Group Departure: The reaction completes with the expulsion of a leaving group (e.g., bromide or fluoride), restoring the aromaticity of the ring.

DFT methods can be used to locate the geometry and energy of the transition states connecting these steps, providing a comprehensive understanding of the reaction's feasibility and kinetics. nih.gov

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. wikipedia.orgucsb.edu The energies and spatial distributions of these orbitals are key predictors of reactivity. taylorandfrancis.comfiveable.me

HOMO: The highest energy orbital containing electrons. Its energy level relates to the molecule's ability to donate electrons (nucleophilicity).

LUMO: The lowest energy orbital without electrons. Its energy level indicates the molecule's ability to accept electrons (electrophilicity). youtube.com

For 4-bromo-2,6-dinitro-3-fluorotoluene, the numerous electron-withdrawing groups are expected to significantly lower the energy of both the HOMO and the LUMO compared to toluene. The very low-lying LUMO, in particular, would be concentrated around the aromatic ring, making it a prime target for attack by nucleophiles. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is also an indicator of chemical stability; a large gap generally implies higher stability and lower reactivity. taylorandfrancis.com The strong polarization caused by the substituents in this molecule would likely result in a smaller HOMO-LUMO gap compared to less substituted aromatics, indicating higher reactivity towards appropriate reagents.

Table 2: Calculated Frontier Molecular Orbital Energies for Related Nitroaromatic Compounds

| Compound | E(HOMO) (eV) | E(LUMO) (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Benzene | -6.76 | -0.99 | 5.77 |

| Toluene | -6.49 | -0.90 | 5.59 |

| Nitrobenzene | -7.58 | -2.28 | 5.30 |

| 1,3-Dinitrobenzene | -8.23 | -3.21 | 5.02 |

| 2,4,6-Trinitrotoluene (B92697) (TNT) | -7.85 | -3.51 | 4.34 |

Note: Values are illustrative and depend on the computational method and basis set used. The trend of decreasing orbital energies and HOMO-LUMO gap with increased nitro-substitution is consistently observed.

Molecular Dynamics Simulations and Conformational Analysis

While DFT calculations provide a static, time-independent picture of a molecule, Molecular Dynamics (MD) simulations introduce the dimensions of time and temperature. MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion, providing a dynamic view of molecular behavior in different environments, such as in solution. semanticscholar.orgresearchgate.net

MD simulations are particularly useful for studying the behavior of molecules in a condensed phase, such as a liquid or solution. acs.org For a substituted toluene like 4-bromo-2,6-dinitro-3-fluorotoluene, an MD simulation can reveal several key dynamic properties:

Solvation: How solvent molecules arrange themselves around the solute molecule. Given the polar nature of the C-NO2, C-Br, and C-F bonds, polar solvents would interact strongly with these regions of the molecule.

Conformational Dynamics: The simulation can track the rotation of the methyl group and the nitro groups. Steric hindrance between the bulky ortho-substituents (bromo and nitro) and the adjacent fluoro and methyl groups would likely restrict the free rotation of these groups, leading to preferred conformations.

Intermolecular Interactions: In a simulation with multiple solute molecules, MD can model aggregation and intermolecular forces, such as π-π stacking between aromatic rings, which is a common feature for planar aromatic systems. researchgate.net These interactions are fundamental to understanding the macroscopic properties of the substance.

By simulating the system at different temperatures and in various solvents, MD provides a powerful link between the properties of a single molecule and the observable behavior of the material in the real world. jafmonline.net

Influence of Solvent Media on Reaction Pathways and Selectivity

The solvent environment can profoundly impact the reaction pathways and selectivity of chemical reactions involving nitroaromatic compounds. Computational studies on various nitroaromatic molecules have demonstrated that solvent polarity, hydrogen bonding capabilities, and specific solvent-solute interactions play crucial roles in determining the course of a reaction.

Theoretical models, such as the Polarizable Continuum Model (PCM), are often employed to simulate the effects of a solvent in quantum chemical calculations. These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the investigation of how the solvent influences the electronic structure and energy of the reacting species. For instance, in reactions involving polar transition states, polar solvents are generally found to lower the activation energy, thereby accelerating the reaction rate.

Research on the solvolysis of related compounds has shown that the reaction mechanism can shift from a unimolecular (SN1) to a bimolecular (SN2) pathway depending on the ionizing power and nucleophilicity of the solvent. For a molecule like 4-Bromo-2,6-dinitro-3-fluorotoluene, the presence of multiple nitro groups, which are strong electron-withdrawing groups, can significantly influence the charge distribution in the molecule and its susceptibility to nucleophilic attack. The choice of solvent can either enhance or diminish this effect, thus controlling the reaction's selectivity. For example, aprotic polar solvents might favor certain reaction pathways by stabilizing charged intermediates, while protic solvents could participate in hydrogen bonding, altering the reactivity of the nitro groups.

Table 1: General Influence of Solvent Properties on Nitroaromatic Reactivity (Illustrative)

| Solvent Property | Potential Effect on Reaction Pathways |

| Polarity (Dielectric Constant) | Stabilization of polar transition states and intermediates, potentially accelerating reactions. |

| Hydrogen Bonding Ability (Protic/Aprotic) | Can act as a catalyst or inhibitor by interacting with the nitro groups or other functional groups. |

| Nucleophilicity | May directly participate in the reaction, leading to different products. |

| Viscosity | Can influence diffusion-controlled reaction rates. |

Excited State Characterization and Photochemical Pathways

The photochemistry of nitroaromatic compounds is a rich and complex field, characterized by rapid and efficient deactivation of excited electronic states. Computational chemistry provides invaluable tools for mapping the potential energy surfaces of these molecules in their excited states, elucidating the mechanisms of photophysical and photochemical processes.

Computational Assessment of Excited State Dynamics in Nitroaromatic Compounds

Time-dependent density functional theory (TD-DFT) is a widely used computational method to investigate the excited states of molecules. For nitroaromatic compounds, TD-DFT calculations can predict the energies of various excited singlet and triplet states and the oscillator strengths for electronic transitions, which are crucial for interpreting experimental absorption spectra.

Upon absorption of UV-Vis light, a nitroaromatic molecule is promoted to an excited singlet state. From there, it can undergo several competing processes, including fluorescence, internal conversion (IC) to the ground state, or intersystem crossing (ISC) to a triplet state. rsc.org Computational studies have shown that for many nitroaromatics, the non-radiative pathways of IC and ISC are exceptionally efficient, often occurring on the femtosecond to picosecond timescale. nih.gov This is a primary reason why many nitroaromatic compounds exhibit very low fluorescence quantum yields.

The dynamics of these ultrafast processes can be simulated using ab initio molecular dynamics (AIMD), which allows for the explicit simulation of nuclear motion on the excited-state potential energy surfaces. stanford.edu These simulations can reveal the specific molecular vibrations and structural changes, such as the twisting of the nitro group relative to the aromatic ring, that facilitate the rapid deactivation of the excited state. rsc.orgresearchgate.net

Theoretical Descriptions of Non-Radiative Deactivation Mechanisms

The dominance of non-radiative deactivation pathways in nitroaromatics is a key aspect of their photochemistry. Theoretical models help to explain the underlying reasons for this behavior.

Internal Conversion (IC): This process involves the transition from a higher electronic state to a lower one of the same spin multiplicity (e.g., S₁ → S₀) without the emission of a photon. The efficiency of IC is highly dependent on the energy gap between the two electronic states and the presence of conical intersections, which are points on the potential energy surface where two electronic states become degenerate. For many nitroaromatics, computational studies have identified accessible conical intersections that provide a "funnel" for rapid and efficient return to the ground electronic state.

Intersystem Crossing (ISC): This process involves a transition between electronic states of different spin multiplicities (e.g., S₁ → T₁). The rate of ISC is governed by the magnitude of the spin-orbit coupling between the two states. In nitroaromatic compounds, the presence of the nitro group can significantly enhance spin-orbit coupling, leading to very fast ISC rates. rsc.orgresearchgate.net Once populated, the triplet state can also undergo photochemical reactions or non-radiatively decay back to the ground state.

The interplay between the electronic character of the excited states (e.g., nπ* vs. ππ* states) and their relative energies is crucial in determining the preferred deactivation pathway. Theoretical calculations can provide detailed insights into the nature of these excited states and the factors that govern their deactivation, which is fundamental to understanding the photostability and photochemical reactivity of compounds like 4-Bromo-2,6-dinitro-3-fluorotoluene.

Advanced Analytical Techniques for the Characterization of Complex Nitroaromatics

Spectroscopic Methods for Structural Elucidation of Substituted Nitroaromatics

General methodologies for the characterization of complex nitroaromatics are well-established. These techniques would be essential for the structural confirmation and purity assessment of 4-Bromo-2,6-dinitro-3-fluorotoluene, were the data available.

Multi-Nuclear Nuclear Magnetic Resonance (NMR) Spectroscopy for Assignment of Signals and Substitution Patterns

NMR spectroscopy, including ¹H, ¹³C, ¹⁹F, and ¹⁵N nuclei, would be the primary tool for elucidating the precise structure of 4-Bromo-2,6-dinitro-3-fluorotoluene. Analysis of chemical shifts, coupling constants (especially J-couplings between ¹H, ¹³C, and ¹⁹F), and signal integrations would confirm the substitution pattern on the aromatic ring. For complex aromatic systems, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for unambiguously assigning all proton and carbon signals.

Due to the lack of published research, no specific NMR data for 4-Bromo-2,6-dinitro-3-fluorotoluene can be presented.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. For 4-Bromo-2,6-dinitro-3-fluorotoluene, the IR spectrum would be expected to show characteristic absorption bands for the nitro groups (NO₂), the carbon-fluorine (C-F) bond, the carbon-bromine (C-Br) bond, and various vibrations of the aromatic ring and the methyl group. The symmetric and asymmetric stretching vibrations of the nitro groups typically appear in the regions of 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively.

No experimentally obtained IR spectrum for 4-Bromo-2,6-dinitro-3-fluorotoluene has been found in the searched literature.

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Molecular and Fragment Ion Analysis

Mass spectrometry (MS) is critical for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would provide the exact mass of 4-Bromo-2,6-dinitro-3-fluorotoluene, confirming its molecular formula of C₇H₄BrFN₂O₄. The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would be a key feature in the mass spectrum. Tandem mass spectrometry (MS/MS) would involve the fragmentation of the molecular ion, providing valuable information about the connectivity of the atoms and the stability of different parts of the molecule.

Specific mass spectral data and fragmentation patterns for 4-Bromo-2,6-dinitro-3-fluorotoluene are not available in the public domain.

Single-Crystal X-ray Diffraction for Definitive Solid-State Structural Determination

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. This technique would provide precise bond lengths, bond angles, and intermolecular interactions of 4-Bromo-2,6-dinitro-3-fluorotoluene in the solid state. Such data is invaluable for understanding the molecule's conformation and packing in the crystal lattice.

A crystallographic study of 4-Bromo-2,6-dinitro-3-fluorotoluene has not been reported in the scientific literature.

Chromatographic Separation and Detection Methodologies

Chromatographic techniques are essential for separating compounds from a mixture and for determining their purity.

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis and Quantification

Gas chromatography-mass spectrometry (GC-MS) is a powerful hyphenated technique used to separate volatile and thermally stable compounds and to identify them based on their mass spectra. GC-MS would be an ideal method to assess the purity of a 4-Bromo-2,6-dinitro-3-fluorotoluene sample and to identify any potential isomers or impurities from its synthesis. The retention time in the gas chromatogram would be characteristic of the compound under specific analytical conditions, while the mass spectrum would provide definitive identification.

No GC-MS analysis data for 4-Bromo-2,6-dinitro-3-fluorotoluene has been found in the reviewed sources.

High Performance Liquid Chromatography (HPLC) with UV Detection for Nitroaromatic Compounds

High Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation of non-volatile and thermally unstable compounds. When coupled with a Ultraviolet (UV) detector, it becomes a powerful tool for the analysis of compounds that possess a chromophore, such as the nitroaromatic structure inherent in 4-Bromo-2,6-dinitro-3-fluorotoluene. The aromatic ring and nitro groups absorb UV radiation, allowing for detection and quantification.

However, for trace-level analysis, particularly in the context of genotoxic impurities in pharmaceuticals, standard HPLC-UV methodology may not provide adequate sensitivity. researchgate.netrsc.org The detection limits may be insufficient to meet the stringent requirements for controlling such impurities. researchgate.netrsc.org

Despite this limitation, HPLC with UV detection is effective for separating isomers of nitroaromatic compounds. For instance, a study successfully separated nitrotoluene and nitrobenzoic acid isomers in under 10 minutes using a Kromasil C18 column with a mobile phase of methanol, water, and tetrahydrofuran (B95107) containing β-cyclodextrin, with UV detection at 254 nm. nih.gov This demonstrates the capability of the technique to resolve structurally similar compounds, a critical aspect when analyzing complex mixtures that might contain isomers of 4-Bromo-2,6-dinitro-3-fluorotoluene.

Table 1: HPLC Conditions for Isomer Separation of Nitroaromatics

| Parameter | Condition |

|---|---|

| Column | Kromasil C18 (200 mm x 4.6 mm i.d.) |

| Mobile Phase | V(CH₃OH):V(H₂O):V(THF) = 55:44:1 with 0.02 mol/L β-CD |

| Flow Rate | 2.0 mL/min (first 4 min), 2.6 mL/min (next 6 min) |

| Detector | UV at 254 nm |

| Analysis Time | < 10 minutes |

Data sourced from a study on nitrotoluene and nitrobenzoic acid isomers. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile and Thermally Labile Analytes

For analytes that are non-volatile or thermally labile, Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable analytical tool. This technique is particularly relevant for many nitroaromatic compounds used in the pharmaceutical industry, which cannot be analyzed by Gas Chromatography (GC) due to their low volatility. researchgate.netrsc.org

A significant challenge in the LC-MS analysis of neutral nitroaromatic compounds like 4-Bromo-2,6-dinitro-3-fluorotoluene is their poor ionization efficiency, especially with common techniques like Electrospray Ionization (ESI). researchgate.netrsc.org This can limit the sensitivity of the method. To overcome this, various strategies have been developed.

Atmospheric Pressure Chemical Ionization (APCI) is an alternative ionization technique that has proven effective for nitroaromatics. A study on the determination of nitroaromatic compounds in air samples utilized an LC-MS/MS system with an APCI interface, achieving detection limits in the femtogram/liter range. acs.org Halogenated nitrobenzene (B124822) compounds can also form phenoxide ion substitution products under negative APCI conditions, which aids in their detection. researchgate.net

Furthermore, the fragmentation behavior of nitroaromatic compounds can be studied in detail using tandem mass spectrometry (MS/MS) or multi-stage mass spectrometry (MSn). The ionization and fragmentation patterns of various nitrophenols, nitro- and aminonitrobenzoic acids, and aminonitrotoluenes have been investigated using ESI-MS/MS. nih.gov It was found that fragmentation often involves the loss of NO₂ and NO, leading to a variety of distonic radical anions. nih.gov High-resolution mass spectrometry (HRMS) combined with ESI can differentiate between isomers, such as 2,4-dinitrotoluene (B133949) and 2,6-dinitrotoluene, by analyzing their unique fragmentation pathways. nih.gov

Table 2: LC-MS Approaches for Nitroaromatic Compound Analysis

| Technique | Application | Key Findings/Advantages |

|---|---|---|

| LC-APCI-MS/MS | Analysis of airborne nitroaromatics (e.g., TNT, 2,4-DNT) | Achieved femtogram-level detection limits; suitable for compounds with low proton affinity. acs.org |

| LC-ESI-MS/MS | Characterization of polar metabolites of explosives | Revealed complex fragmentation patterns, including loss of NO and NO₂, aiding structural elucidation. nih.gov |

| ESI-HRMS | Differentiation of dinitrotoluene isomers | Allowed unambiguous distinction based on diagnostic fragment ions and unique dissociation pathways. nih.gov |

Specialized Analytical Approaches for Nitroaromatic Analysis

Derivatization Techniques (e.g., Silylation) for Enhanced Detection

Derivatization is a chemical modification process used to convert an analyte into a product with improved analytical properties. For nitroaromatic compounds, derivatization can enhance detection sensitivity in LC-MS or improve volatility for GC analysis. researchgate.netphenomenex.com

One common derivatization strategy for trace analysis of nitroaromatics by LC-MS involves the chemical reduction of the nitro groups to form the corresponding aromatic amines. researchgate.netrsc.org These amines are more readily ionizable, leading to a significant enhancement in MS signal and thus lower detection limits. researchgate.netrsc.org

Silylation is a widely used derivatization technique, particularly for GC analysis, that replaces active hydrogen atoms in polar functional groups (like hydroxyls) with a non-polar trimethylsilyl (B98337) (TMS) group. phenomenex.comresearchgate.net This process increases the volatility and thermal stability of the analyte. phenomenex.com While 4-Bromo-2,6-dinitro-3-fluorotoluene itself lacks a hydroxyl or amine group amenable to direct silylation, this technique is highly relevant for the analysis of its potential precursors or degradation products, such as nitrophenols. A method using N,O-bis-(trimethylsilyl)-trifluoroacetamide (BSTFA) for the derivatization of 32 different nitroaromatic compounds, including nitrophenols and nitrobenzoic acids, has been validated. nih.gov This process conserves the specific fragmentation patterns associated with the aromatic ring and nitro groups, aiding in identification by mass spectrometry. nih.gov

Table 3: Common Silylating Reagents and Their Applications

| Reagent | Abbreviation | Target Functional Groups |

|---|---|---|

| N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | Hydroxyls, carboxylic acids, amines, amides, thiols. phenomenex.comnih.gov |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Hydroxyl, carboxyl, thiol, and amine groups. youtube.commdpi.com |

Surface-Enhanced Raman Scattering (SERS) for Sensitive Detection and Identification

Surface-Enhanced Raman Scattering (SERS) is an ultrasensitive vibrational spectroscopy technique capable of detecting trace amounts of analytes adsorbed onto nanostructured metal surfaces, typically silver or gold. nih.gov It overcomes the primary limitation of conventional Raman spectroscopy—weak signal intensity—by amplifying the Raman scattering by several orders of magnitude. nih.gov This makes SERS a highly promising method for the detection of nitroaromatic compounds, including explosives and environmental pollutants. nih.govoptica.orgrsc.org

The technique relies on the interaction of the analyte with plasmonic metal nanoparticles. nih.gov Studies have demonstrated the use of polymer substrates embedded with silver nanoparticles for the sensitive detection of nitroaromatic pollutants in water. optica.orgnih.govoptica.org This approach provides a simple and effective platform for identifying low concentrations of these contaminants. optica.org

A key advantage of SERS is its ability to provide a unique "fingerprint" spectrum for each compound, allowing for specific identification. nih.govacs.org It has been used to detect and differentiate various nitroaromatic explosives like 2,4,6-trinitrotoluene (B92697) (TNT), hexanitrostillbene (HNS), and tetryl, with detection limits reaching the nanogram per milliliter level. nih.govacs.orgresearchgate.net The SERS spectrum of a TNT complex, for example, shows a strong, characteristic peak for the symmetrical nitro stretching mode. nih.gov Given its high sensitivity and specificity, SERS is a powerful tool for the rapid and selective detection of 4-Bromo-2,6-dinitro-3-fluorotoluene, especially in environmental samples.

Table 4: SERS Detection of Various Nitroaromatic Compounds

| Analyte | Detection Limit | Key Spectral Feature |

|---|---|---|

| 2,4,6-trinitrotoluene (TNT) | 6.81 ng/mL | Strong peak at ~1300 cm⁻¹ (symmetrical nitro stretch). nih.gov |

| Tetryl | 17.2 ng/mL | Characteristic nitro stretching peak at 1329 cm⁻¹. nih.govacs.org |

| Hexanitrostillbene (HNS) | 135.1 ng/mL | Unique fingerprint spectrum. nih.govresearchgate.net |

Environmental Fate and Degradation Mechanisms of Halogenated Nitroaromatics

Atmospheric Transformation Pathways of Substituted Aromatic Hydrocarbons

Once released into the atmosphere, substituted aromatic hydrocarbons are subject to transformation processes driven by sunlight and reactive atmospheric species. These reactions are crucial in determining the atmospheric lifetime and potential long-range transport of these pollutants.

The primary daytime degradation pathway for many aromatic compounds in the troposphere is oxidation by hydroxyl radicals (•OH). nih.govnih.gov These highly reactive radicals can initiate degradation through two main mechanisms: addition to the aromatic ring or abstraction of a hydrogen atom from a substituent group. nih.gov For substituted benzenes, including halobenzenes and nitrobenzene (B124822), the addition of the •OH radical to the aromatic ring is a significant pathway. nih.gov The rate of this reaction is influenced by the nature and position of the substituents on the aromatic ring. For instance, the addition of •OH radicals to the nitrobenzene ring has been noted to have a higher carbon isotope fractionation, suggesting a lower reactivity compared to benzene (B151609). nih.gov

The oxidation of aromatic compounds by hydroxyl radicals leads to the formation of various intermediate products, including phenolic compounds. nih.govpsu.edu The initial addition of the •OH radical to the benzene ring forms a hydroxycyclohexadienyl radical, which can then undergo further reactions. nih.govpsu.edu In the presence of oxygen, this radical can form a peroxyl radical, which may then eliminate a hydroperoxyl radical to yield a phenolic product or rearrange to form ring-cleavage products. nih.gov The presence of nitro groups, as in nitroaromatics, can influence the reaction pathways and the resulting products. copernicus.org

The following table summarizes the key aspects of •OH radical oxidation of substituted aromatic hydrocarbons:

| Reactant | Primary Mechanism | Key Intermediates | Major Products |

| Substituted Benzenes | •OH radical addition to the aromatic ring | Hydroxycyclohexadienyl radical, Peroxyl radicals | Phenolic compounds, Ring-cleavage products |

| Halobenzenes | •OH radical addition to the aromatic ring | Halogenated hydroxycyclohexadienyl radicals | Halogenated phenols |

| Nitrobenzene | •OH radical addition to the aromatic ring | Nitro-hydroxycyclohexadienyl radicals | Nitrophenols |

In aqueous environments such as clouds, fog, and surface waters, photochemical degradation can be a significant transformation pathway for nitroaromatic compounds. acs.orgrsc.org This process involves the absorption of solar radiation, which can lead to the electronic excitation of the molecule and subsequent chemical reactions. For nitroaromatic compounds, photodegradation is often linked to the photoisomerization of the nitro group. acs.org

Studies on flutamide (B1673489) and halogen derivatives of nitrobenzotrifluoride have shown that photolysis can lead to the elimination of nitric oxide (NO). acs.org The presence of halogens at the para position can increase the triplet state yield due to the internal heavy-atom effect, which can enhance the rate of certain photochemical reactions. acs.org The main products of the photochemical degradation of some nitropolycyclic aromatic hydrocarbons in solution and on surfaces are often quinones. nih.gov The efficiency of photodegradation can be influenced by various factors, including the presence of photocatalysts and the pH of the water. rsc.org

Key findings on the photochemical degradation of related compounds are presented below:

| Compound Type | Degradation Process | Key Observations | Potential Products |

| Halogenated Nitroaromatics | Photolysis | Halogen substitution can enhance triplet state yield | Nitric oxide, Quinones |

| Nitropolycyclic Aromatic Hydrocarbons | Photochemical degradation | Product formation influenced by the surface adsorbed to | Quinones |

Biotransformation and Microbial Degradation in Environmental Systems

In soil and water, microbial communities play a crucial role in the breakdown of organic pollutants. The unique combination of functional groups on 4-Bromo-2,6-dinitro-3-fluorotoluene presents a challenge for microbial degradation, involving processes of dehalogenation and nitro group reduction.

Microbial dehalogenation is a key step in the breakdown of halogenated organic compounds. This process can occur through oxidative, reductive, or substitutive (hydrolytic) mechanisms. Reductive dehalogenation, where a halogen is replaced by a hydrogen atom, is a common pathway under anaerobic conditions. nih.gov For instance, reductive dechlorination of carbon tetrachloride has been observed in denitrifying bacterial cultures. nih.gov

The presence of bromine in a molecule, such as in tetrabromobisphenol A (TBBPA), can be identified and tracked during degradation by its distinct isotopic pattern. acs.org As debromination proceeds, the isotopic patterns of the transformation products change, allowing for their identification. acs.org While specific dehalogenation mechanisms for 4-Bromo-2,6-dinitro-3-fluorotoluene are not documented, the principles of microbial dehalogenation of other brominated compounds are applicable.

Under anaerobic conditions, such as in sediments and some groundwater environments, halogenated organic compounds can undergo biodegradation. Studies on the transformation of various halogenated compounds under denitrifying conditions have shown that while some halogenated aliphatic compounds are transformed, chlorinated benzenes showed no significant utilization. nih.gov This suggests that the aromatic structure can be recalcitrant under these conditions. The reduction of nitro groups to amino groups is a common initial step in the anaerobic metabolism of nitroaromatic compounds. acs.org This reduction can either lead to detoxification or, in some cases, the formation of more toxic metabolites that can bind to cellular macromolecules. acs.org

Aerobic degradation of nitroaromatic compounds often involves the initial enzymatic attack on the aromatic ring. For dinitrotoluenes (DNTs), bacteria have been isolated that can utilize them as a sole source of carbon and nitrogen. dtic.milnih.gov The degradation of 2,4-dinitrotoluene (B133949), for example, can proceed through an oxidative pathway initiated by a dioxygenase enzyme, leading to the release of nitrite (B80452) and subsequent ring cleavage. nih.gov

The presence of multiple nitro groups and halogens can affect the rate and pathway of degradation. For instance, the degradation of 2,4-DNT can be inhibited by the presence of 2,6-DNT. nih.gov The isolation of bacterial consortia has been shown to be effective in degrading brominated flame retardants, where the complete degradation was only achieved by the combined action of multiple strains. mdpi.com This suggests that the degradation of a complex molecule like 4-Bromo-2,6-dinitro-3-fluorotoluene might require the synergistic action of a microbial community.

A summary of microbial degradation pathways for related compounds is provided below:

| Compound Class | Condition | Key Enzymatic Step | Observed Outcome |

| Dinitrotoluenes | Aerobic | Dioxygenase attack | Mineralization, Nitrite release |

| Halogenated Aliphatics | Anaerobic (Denitrifying) | Reductive dehalogenation | Transformation observed |

| Chlorinated Benzenes | Anaerobic (Denitrifying) | - | No significant degradation |

| Brominated Flame Retardants | Aerobic | Monooxygenase (inferred) | Degradation by a bacterial consortium |

Adaptive Responses of Microbial Communities to Halogenated Compounds

The introduction of synthetic halogenated compounds, such as 4-Bromo-2,6-dinitro-3-fluorotoluene, into the environment presents a significant challenge to microbial communities. However, these communities possess remarkable adaptive capabilities, evolving mechanisms to utilize or detoxify such novel substances. nih.gov The persistence of these compounds can act as a selective pressure, favoring the growth and evolution of microorganisms that can metabolize them. mdpi.com

Microbial adaptation to halogenated aromatics is a critical component of their natural attenuation. The primary and most challenging step in the degradation of these compounds is dehalogenation—the enzymatic removal of a halogen substituent from the aromatic ring. nih.gov This process is crucial as it often reduces the toxicity of the compound and increases its bioavailability for subsequent breakdown. nih.govresearchgate.net

Several enzymatic strategies have been identified in microorganisms for cleaving the carbon-halogen bond under aerobic conditions:

Oxidative Dehalogenation: This involves enzymes like monooxygenases and dioxygenases. Flavin-dependent monooxygenases can catalyze the replacement of a halogen with a hydroxyl group. nih.gov Dioxygenases incorporate two oxygen atoms into the aromatic ring, which can lead to the elimination of halogen substituents. nih.gov

Hydrolytic Dehalogenation: This mechanism involves the replacement of a halogen with a hydroxyl group derived from water.

Reductive Dehalogenation: Under anaerobic conditions, a halogen atom can be replaced by a hydrogen atom.

The presence of multiple substituents, as in 4-Bromo-2,6-dinitro-3-fluorotoluene (two nitro groups, a bromine atom, and a fluorine atom), complicates degradation. The strong electron-withdrawing nature of nitro groups makes the aromatic ring resistant to the initial oxidative attack that is common in aerobic degradation pathways. nih.govnih.gov Therefore, microbial strategies often involve an initial reduction of the nitro groups to amino groups, which makes the aromatic ring more susceptible to subsequent enzymatic reactions, including dehalogenation. nih.gov

Metagenomic studies have provided insights into the genetic basis of these adaptive responses. By analyzing the genetic material from microbial communities in contaminated environments, researchers have identified a variety of genes responsible for dehalogenation.

Table 1: Examples of Microbial Enzymes and Genes Involved in the Degradation of Halogenated Aromatic Compounds

| Enzyme/Gene Class | Function | Example Microorganism | Target Compound Class |

|---|---|---|---|

| Monooxygenases | Incorporate one oxygen atom, often leading to dehalogenation and hydroxylation. nih.govnih.gov | Cupriavidus necator JMP134 (TcpA) | Chlorophenols |

| Dioxygenases | Incorporate two oxygen atoms, destabilizing the aromatic ring and facilitating dehalogenation. nih.govnih.gov | Ralstonia pickettii (BphA) | Chlorobenzene, Polychlorinated Biphenyls (PCBs) |

| Reductive Dehalogenases | Remove halogen atoms by replacing them with hydrogen under anaerobic conditions. | Dehalococcoides ethenogenes | Chlorinated phenols |

| Nitroreductases | Reduce nitro groups to amino groups, a key step in degrading nitroaromatics. researchgate.net | Various bacteria (e.g., Pseudomonas) | Nitroaromatics |

This table presents a generalized overview based on available literature for classes of compounds related to 4-Bromo-2,6-dinitro-3-fluorotoluene.

Environmental Persistence and Transport Mechanisms of Highly Substituted Aromatics

The environmental persistence and transport of a chemical like 4-Bromo-2,6-dinitro-3-fluorotoluene are governed by its inherent physicochemical properties and its interactions with environmental compartments. As a highly substituted aromatic compound, its structure suggests a high degree of environmental persistence. nih.govnih.gov

Persistence: The stability of the aromatic ring, combined with the presence of multiple strongly bonded substituents (C-Br, C-F, C-NO₂), contributes to the recalcitrance of such molecules. nih.govnih.gov High molecular weight aromatic compounds are generally more resistant to degradation than simpler ones. oup.com Their complex structure can sterically hinder the enzymatic attacks that initiate biodegradation.

Factors contributing to the persistence of highly substituted aromatics include:

Low Aqueous Solubility: Hydrophobicity, or low water solubility, is a key characteristic of many polycyclic and substituted aromatic hydrocarbons. researchgate.net This property causes the compounds to preferentially adsorb to soil organic matter and sediments, reducing their availability to microorganisms in the aqueous phase and slowing degradation rates. oup.comiosrjournals.org

Chemical Stability: The benzene ring is inherently stable, and the presence of electron-withdrawing nitro groups further deactivates the ring toward oxidative degradation, which is a primary breakdown pathway in the environment. nih.gov

Bioavailability: The fraction of a chemical that is available for uptake by organisms is often the limiting factor in its degradation. researchgate.net When adsorbed to soil or sediment particles, the bioavailability of compounds like substituted aromatics is significantly reduced. oup.com

Transport Mechanisms: Once released into the environment, highly substituted aromatics can be transported between air, water, and soil.

Atmospheric Transport: While compounds with higher molecular weights tend to be less volatile, they can be adsorbed onto airborne particulate matter (aerosols) and transported over long distances. researchgate.netscispace.com Deposition can occur through both wet (rain, snow) and dry processes. researchgate.netscispace.com

Transport in Water: In aquatic systems, the low solubility of these compounds means they are primarily transported in association with suspended solids. scispace.comnih.gov Storm events and river currents can resuspend contaminated sediments, facilitating the downstream transport of these pollutants. oup.comnih.gov

Soil and Sediment Transport: Due to their hydrophobicity, highly substituted aromatics tend to accumulate in the organic-rich upper layers of soil and in aquatic sediments, which act as long-term sinks and potential secondary sources of pollution. nih.govoup.com The movement within soil (leaching) is generally limited for such hydrophobic compounds.

The combination of high persistence and the ability to associate with mobile particles allows for the widespread distribution of these contaminants from their original sources. researchgate.net

Applications As a Versatile Synthetic Intermediate

Utilization in the Construction of Complex Organic Molecules

The strategic placement of reactive functional groups on the aromatic ring of 4-Bromo-2,6-dinitro-3-fluorotoluene makes it a valuable starting material for the synthesis of more intricate molecular architectures. The presence of both electron-withdrawing nitro groups and halogen substituents (bromine and fluorine) significantly influences the reactivity of the benzene (B151609) ring, allowing for selective chemical modifications.

Building Block for Pharmaceutical and Agrochemical Intermediates

The general synthetic utility of related bromo-fluorotoluenes as intermediates in drug preparation is well-established. guidechem.com For example, substituted bromo-fluorotoluenes are employed in the synthesis of potent enzyme inhibitors and other medicinally relevant molecules. innospk.com The addition of the dinitro substitution in 4-Bromo-2,6-dinitro-3-fluorotoluene further expands its potential by providing handles for creating a diverse library of compounds for screening in drug discovery and agrochemical research.

Precursor in the Synthesis of Functional Materials and Dyes

Nitroaromatic compounds have a long history as precursors in the synthesis of dyes and functional materials. The two nitro groups in 4-Bromo-2,6-dinitro-3-fluorotoluene can be transformed into a variety of other functional groups, making it a potential precursor for chromophores. The reduction of the nitro groups to amines is a common step in the synthesis of azo dyes. While direct evidence for the use of this specific compound is limited, the underlying chemistry is sound.

Furthermore, the high degree of functionalization and the presence of fluorine could impart unique properties to materials derived from it, such as altered electronic properties, thermal stability, or liquid crystalline behavior. The synthesis of complex molecular systems for materials science often relies on building blocks with multiple reactive sites to control the final architecture and properties of the material.

Integration into Cross-Coupling Reactions and Other C-C Bond Formations

The bromine atom on the aromatic ring of 4-Bromo-2,6-dinitro-3-fluorotoluene is a prime site for participation in various palladium-catalyzed cross-coupling reactions. These reactions, such as Suzuki, Heck, and Sonogashira couplings, are powerful tools for the formation of carbon-carbon bonds, allowing for the connection of the toluene (B28343) core to other molecular fragments.

The reactivity of the C-Br bond in cross-coupling reactions is a cornerstone of modern organic synthesis. While specific research detailing the cross-coupling reactions of 4-Bromo-2,6-dinitro-3-fluorotoluene is not extensively documented, the principles of these reactions are broadly applicable to such substrates. The electron-withdrawing nature of the nitro groups can influence the reactivity of the C-Br bond in these transformations.

Below is a table summarizing potential cross-coupling reactions involving 4-Bromo-2,6-dinitro-3-fluorotoluene:

| Reaction Name | Coupling Partner | Resulting Bond | Potential Product Class |

| Suzuki Coupling | Organoboron Reagent (e.g., Arylboronic acid) | C-C (Aryl-Aryl) | Biaryls and substituted aromatics |

| Heck Coupling | Alkene | C-C (Aryl-Alkenyl) | Substituted styrenes |

| Sonogashira Coupling | Terminal Alkyne | C-C (Aryl-Alkynyl) | Aryl alkynes |

| Buchwald-Hartwig Amination | Amine | C-N (Aryl-Amine) | Substituted anilines |

Explorations in New Chemical Spaces Enabled by its Reactivity Profile

The unique combination of functional groups in 4-Bromo-2,6-dinitro-3-fluorotoluene opens avenues for the exploration of novel chemical transformations and the synthesis of new classes of compounds. The interplay between the different substituents can lead to unexpected reactivity and the formation of unique molecular scaffolds.

The fluorine atom, for instance, can participate in nucleophilic aromatic substitution (SNAr) reactions, particularly when activated by the strongly electron-withdrawing nitro groups. This provides an alternative to the C-Br bond for introducing new functionalities. The differential reactivity of the C-Br and C-F bonds could allow for sequential and site-selective modifications of the aromatic ring.

Furthermore, the two nitro groups can be selectively reduced or transformed, leading to a wide array of derivatives. For example, partial reduction could yield nitro-amino compounds, which are valuable synthetic intermediates themselves. The steric and electronic environment created by the substituents can also be exploited to control the regioselectivity of further reactions on the aromatic ring.

The exploration of the full synthetic potential of 4-Bromo-2,6-dinitro-3-fluorotoluene is an ongoing area of chemical research. Its highly functionalized nature makes it a compelling starting point for the development of new synthetic methodologies and the discovery of molecules with novel properties and applications.

Q & A

Q. What are the optimal synthetic routes for 4-Bromo-2,6-dinitro-3-fluorotoluene, considering the reactivity of halogen and nitro substituents?

A stepwise approach is recommended:

- Halogenation First : Introduce bromine and fluorine substituents before nitration due to their directing effects. For example, bromine at position 4 and fluorine at position 3 can be introduced via electrophilic substitution using FeBr₃ or AlCl₃ catalysts, as seen in analogous bromo-fluorotoluene syntheses .

- Nitration : Use mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–20°C) to avoid over-nitration. The electron-withdrawing effects of halogens favor nitration at positions 2 and 6, but steric hindrance may require optimization of reaction time and stoichiometry .

- Key Consideration : Monitor reaction progress via TLC or HPLC to isolate intermediates and minimize side products.

Q. Which spectroscopic techniques are most effective for characterizing the structure of 4-Bromo-2,6-dinitro-3-fluorotoluene?

- ¹H/¹³C NMR : Identify aromatic proton environments and confirm substitution patterns. For example, fluorine’s deshielding effect splits signals in ¹H NMR, while bromine’s isotopic pattern aids in assignment .

- ¹⁹F NMR : Specifically detects fluorine environments, distinguishing between meta and para substituents .

- IR Spectroscopy : Confirm nitro groups (asymmetric/symmetric stretches at ~1520 cm⁻¹ and ~1350 cm⁻¹) and C-Br/C-F bonds (600–800 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validate molecular formula via exact mass analysis, particularly for halogenated compounds .

Q. What purification methods are recommended for isolating 4-Bromo-2,6-dinitro-3-fluorotoluene with high purity?

- Recrystallization : Use solvents like ethanol/water mixtures or dichloromethane/hexane, leveraging differences in solubility between nitro and halogenated intermediates (e.g., analogous compounds in and show solubility in polar aprotic solvents) .

- Column Chromatography : Employ silica gel with gradient elution (hexane/ethyl acetate) to separate nitro derivatives from halogenated byproducts. Pre-purify via vacuum distillation if the compound has a defined boiling point (e.g., related difluorotoluenes in have bp ~170°C) .

Advanced Research Questions

Q. How do the electron-withdrawing effects of nitro and halogen substituents influence the regioselectivity of further electrophilic substitutions on the toluene ring?

- Nitro Groups : Strong meta-directors due to their -I and -M effects, favoring substitutions at positions 2 and 6. However, steric hindrance from adjacent substituents (e.g., bromine at position 4) may shift reactivity .

- Halogens : Fluorine (-I/+M) and bromine (-I/-M) compete in directing. Fluorine’s ortho/para-directing nature may conflict with nitro’s meta-directing effects, requiring computational modeling (DFT) to predict dominant pathways .

- Case Study : In 3,5-Dibromo-2,6-difluorotoluene (), bromine’s steric bulk limits nitration to less hindered positions, suggesting similar challenges for the target compound .

Q. What strategies can resolve contradictions in reported reaction yields when synthesizing 4-Bromo-2,6-dinitro-3-fluorotoluene under varying conditions?

- Reproducibility Checks : Standardize solvent purity, catalyst loading, and temperature gradients. For example, highlights bp variations under different pressures, which impact reaction efficiency .

- Analytical Validation : Cross-verify yields using multiple techniques (e.g., GC-MS, NMR integration) to account for impurities. emphasizes iterative data analysis to identify outliers in qualitative research .

- Controlled Experiments : Systematically vary one parameter (e.g., nitration time) while holding others constant to isolate conflicting factors .

Q. How can computational chemistry models predict the stability and reactivity of 4-Bromo-2,6-dinitro-3-fluorotoluene in different solvents?

- DFT Calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites. For example, ’s InChI key enables structure-based simulations .

- Solvent Effects : Use COSMO-RS models to predict solubility parameters and stabilization in polar vs. nonpolar solvents. Analogous difluorotoluenes in show higher solubility in DMSO .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.